molecular formula C7H9NOS B1618376 2-Amino-1-(thiophen-2-yl)propan-1-one CAS No. 7057-00-3

2-Amino-1-(thiophen-2-yl)propan-1-one

Cat. No.: B1618376
CAS No.: 7057-00-3
M. Wt: 155.22 g/mol
InChI Key: UPSGZKVNYKDARL-UHFFFAOYSA-N
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Description

2-Amino-1-(thiophen-2-yl)propan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Properties

IUPAC Name

2-amino-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSGZKVNYKDARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341495
Record name 2-Amino-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7057-00-3
Record name 2-Amino-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Amino-1-(thiophen-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxaldehyde and an appropriate amine under acidic or basic conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

2-Amino-1-(thiophen-2-yl)propan-1-one undergoes several types of chemical reactions:

Scientific Research Applications

2-Amino-1-(thiophen-2-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Amino-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

2-Amino-1-(thiophen-2-yl)propan-1-one can be compared with other thiophene derivatives such as:

Biological Activity

2-Amino-1-(thiophen-2-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NOSC_7H_9NOS, with a molecular weight of approximately 171.22 g/mol. The compound features a thiophene ring, which is known to enhance its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing its efficacy against various bacterial strains, the compound demonstrated lower minimum inhibitory concentration (MIC) values than traditional antibiotics like tetracycline. This suggests its potential as a treatment for antibiotic-resistant infections.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Staphylococcus aureus5Tetracycline10
Escherichia coli8Amoxicillin15
Pseudomonas aeruginosa12Ciprofloxacin20

Anticancer Properties

The compound has also been studied for its anticancer effects, particularly against A549 lung cancer cells. In vitro studies have shown that it can reduce cell viability significantly.

Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of this compound using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors that play crucial roles in microbial growth and cancer cell proliferation. It modulates oxidative stress and inflammatory responses, contributing to its therapeutic effects.

Proposed Mechanisms:

  • Antimicrobial Action : The thiophene moiety may disrupt bacterial cell membranes or inhibit enzymes essential for cell wall synthesis.
  • Anticancer Action : The compound may induce apoptosis in cancer cells through pathways associated with oxidative stress modulation.

In Vitro Studies

Recent studies have focused on the synthesis of various derivatives of thiophene compounds, including this compound, which have shown enhanced biological activities.

Derivative Biological Activity IC50 (µM)
This compoundAntimicrobial & Anticancer25
Thiophene derivative AAntibacterial15
Thiophene derivative BCytotoxicity>50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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